Comparative Human CCR1 Antagonistic Potency: CP-865569 vs. BX471 and CP-481,715
CP-865569 demonstrates potent antagonism of the human CCR1 receptor with a reported IC50 of 0.9 nM . In contrast, the well-known CCR1 antagonist BX471 has a reported human CCR1 Ki of 1 nM but a functional IC50 of 5.8 nM in a human cell-based assay [1]. Another clinical candidate, CP-481,715, shows a weaker binding Kd of 9.2 nM and a functional chemotaxis IC50 of 55 nM [2]. This indicates that CP-865569 exhibits approximately 6-fold greater functional potency than BX471 and over 60-fold greater potency than CP-481,715 in comparable human CCR1 antagonism assays.
| Evidence Dimension | Human CCR1 Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | BX471 (Ki = 1 nM, functional IC50 = 5.8 nM); CP-481,715 (Kd = 9.2 nM, chemotaxis IC50 = 55 nM) |
| Quantified Difference | CP-865569 is ~6x more potent than BX471 and ~60x more potent than CP-481,715 in functional assays. |
| Conditions | Human CCR1 receptor, cell-based functional assays (CP-865569: binding; BX471: Ca2+ flux; CP-481,715: monocyte chemotaxis). |
Why This Matters
Higher potency at the molecular target suggests that CP-865569 can achieve effective receptor blockade at lower concentrations, potentially reducing off-target effects and compound consumption in experiments.
- [1] Liang M, et al. Identification and characterization of a potent, selective, and orally active antagonist of the CC chemokine receptor-1. J Biol Chem. 2000 Jun 23;275(25):19000-8. View Source
- [2] Gladue RP, et al. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases. J Biol Chem. 2003 Oct 17;278(42):40473-80. View Source
